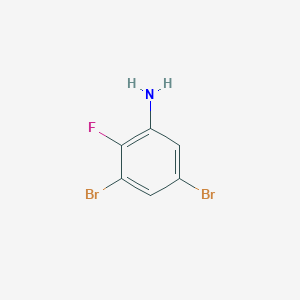

3,5-Dibromo-2-fluoroaniline

説明

Significance of Substituted Anilines as Versatile Precursors in Organic Synthesis

Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal structural motifs in a wide array of functional materials and biologically active molecules. researchgate.net Their importance is underscored by their widespread presence in agrochemicals, organic polymers, and pharmaceuticals. researchgate.net The amino group in anilines can be readily transformed into a variety of other functional groups through reactions like diazotization, which allows for the conversion of the amine to hydroxyl, cyanide, or halide groups via Sandmeyer reactions. wikipedia.org Furthermore, aniline (B41778) derivatives are highly susceptible to electrophilic substitution reactions, which enhances the electron-donating ability of the ring and facilitates the introduction of additional substituents. wikipedia.org

The development of efficient and selective methods for the synthesis of multi-substituted anilines is an area of active research. researchgate.net Novel synthetic strategies, such as those employing molybdenum or palladium catalysts, have been developed to construct a diverse range of these compounds from readily available starting materials. researchgate.netbohrium.com These methods provide access to anilines with various substitution patterns, some of which are challenging to obtain through traditional routes. researchgate.netacs.org The versatility of substituted anilines makes them indispensable building blocks in the synthesis of complex molecules. researchgate.net

Positional Isomerism and Reactivity Considerations in Dihalogenated Fluoroanilines

The reactivity of dihalogenated fluoroanilines is significantly influenced by the positions of the halogen atoms on the aniline ring. The electron-withdrawing nature of halogen substituents impacts the electron density of the aromatic ring and the nucleophilicity of the amino group. This, in turn, affects the regioselectivity of further reactions, such as electrophilic substitutions and cross-coupling reactions.

For instance, the specific placement of bromine and fluorine atoms in compounds like 4,5-Dibromo-2-fluorobenzonitrile creates distinct electronic and steric properties that are highly valued in synthetic organic chemistry. The presence of multiple reactive sites allows for selective functionalization strategies. In the case of 3,5-Dibromo-2-fluoroaniline, the fluorine atom at the 2-position and the bromine atoms at the 3- and 5-positions create a unique substitution pattern that directs incoming reagents to specific positions on the ring.

The biodehalogenation of fluorinated anilines has been studied to understand their metabolic pathways. nih.gov These studies have shown that the reactivity of the resulting quinoneimines is dependent on their substitution pattern and increases with a greater number of fluoro-substituents. nih.gov This highlights the critical role of positional isomerism in determining the chemical and biological behavior of these compounds.

Overview of Academic Research Perspectives for this compound

Academic research on this compound and related dihalogenated fluoroanilines is primarily focused on their application as intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For example, related compounds like 4-amino-3,5-dibromo-2-fluorobenzonitrile (B13985593) have been explored for the development of kinase inhibitors.

The synthesis of various isomers of bromo-fluoroanilines is an active area of investigation. For instance, methods have been developed for the preparation of 2-bromo-6-fluoroaniline (B133542) and 4-bromo-2-fluoroaniline (B1266173). wipo.intgoogle.com These synthetic routes often involve multi-step processes, including halogenation and functional group transformations. chemicalbook.comchemicalbook.com The development of more efficient and environmentally friendly "green chemistry" approaches for the synthesis of substituted anilines is also a significant research focus. chemrxiv.org

Spectroscopic and computational studies are also employed to understand the structural and electronic properties of these molecules. researchgate.net These studies provide insights into the bonding characteristics, reactive sites, and potential biological activities of fluoroaniline (B8554772) isomers. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1003709-35-0 | C₆H₄Br₂FN | 268.91 |

| 3,5-Dibromoaniline (B181674) | 626-40-4 | C₆H₅Br₂N | 250.92 |

| 2,4-Dichloro-6-fluoroaniline | 3831-70-7 | C₆H₄Cl₂FN | 180.01 |

| 3,4-Dichloro-5-fluoroaniline | 35754-38-2 | C₆H₄Cl₂FN | 180.01 |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 |

| 5-Bromo-2-fluoroaniline | 2924-09-6 | C₆H₅BrFN | 190.01 |

| 3-Bromo-2-fluoroaniline | 58534-95-5 | C₆H₅BrFN | 190.01 |

| 2,5-Dibromo-4-fluoroaniline | Not specified | C₆H₄Br₂FN | 268.911 |

| 3,5-Dichloro-4-fluoroaniline | 2729-34-2 | C₆H₄Cl₂FN | 180.01 |

| 4,5-Dibromo-2-fluorobenzonitrile | 1804932-62-4 | C₇H₂Br₂FN | 278.90 |

| 4-Amino-3,5-dibromo-2-fluorobenzonitrile | 2271371-51-6 | C₇H₃Br₂FN₂ | 293.92 |

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLPMCQQIHVTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through a two-step addition-elimination mechanism. beilstein-journals.orgmdpi.com This process involves the formation of a resonance-stabilized carbanion, known as a Meisenheimer complex, which is the rate-determining step. beilstein-journals.org The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govmdpi.com

In the case of 3,5-Dibromo-2-fluoroaniline, the reactivity in SNAr reactions is complex. The amino group is electron-donating, which generally disfavors SNAr by destabilizing the anionic intermediate. Conversely, the halogen substituents (F, Br) act as electron-withdrawing groups through induction, which activates the ring toward nucleophilic attack.

A crucial factor in SNAr is the identity of the halogen leaving group. The established order of reactivity is F > Cl > Br > I. beilstein-journals.org This is contrary to the trend seen in SN1 and SN2 reactions and is because the high electronegativity of fluorine provides the strongest inductive stabilization to the carbanionic intermediate during the slow addition step. mdpi.com

For this compound, there are three potential halogen leaving groups. Based on established principles, the C-F bond is the most likely site for nucleophilic attack, should the reaction conditions be sufficiently forcing to overcome the deactivating effect of the amine. The fluorine at C2 is ortho to the bromine at C3 and para to the bromine at C5, placing it in an electronically favorable position for activation by the other halogens. While specific experimental data on SNAr reactions for this exact molecule are not prevalent, studies on other polyhalogenated aromatic compounds confirm that regioselectivity is dictated by a fine balance of electronic and steric factors.

Table 1: Factors Influencing SNAr Reactivity on this compound

| Factor | Influence on Reactivity | Predicted Effect on this compound |

|---|---|---|

| Amino Group (-NH₂) | Strong electron-donating group (EDG). | Deactivates the ring towards nucleophilic attack. |

| Halogen Substituents (F, Br) | Electron-withdrawing groups (EWGs) via induction. | Activate the ring towards nucleophilic attack. |

| Leaving Group Ability | General order is F > Cl > Br > I. | The C-F bond is the most probable site of substitution. |

| Positioning | EWGs must be ortho/para to the leaving group for maximum activation. | The F at C2 is ortho/para to the two Br atoms, and vice-versa, providing mutual activation. |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful methods for forming aryl-aryl bonds. The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation of an organometallic reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst.

For polyhalogenated substrates like this compound, the key challenge is regioselectivity. The initial oxidative addition step is typically rate-determining and selective, with the palladium catalyst preferentially inserting into the most reactive C-X bond. Reactivity generally follows the order C-I > C-Br > C-Cl, and for identical halogens, it occurs at the most electron-deficient position.

In this compound, the two non-identical C-Br bonds at positions 3 and 5 present a selectivity challenge.

C3-Br Bond: This position is ortho to the highly electron-withdrawing fluorine atom and meta to the electron-donating amino group.

C5-Br Bond: This position is para to the fluorine atom and ortho to the amino group.

The strong inductive effect of fluorine is most pronounced at the ortho position, suggesting that the C3-Br bond is more electron-poor and therefore the more likely site for initial oxidative addition under standard palladium catalysis. However, research on analogous systems, such as 3,5-dibromo-2-pyrone, has shown that this inherent selectivity can be reversed through the use of additives. For example, the addition of copper(I) salts can alter the reaction mechanism or the nature of the active palladium species, redirecting the coupling to the alternative C5 position. The choice of phosphine (B1218219) ligand can also play a crucial role in controlling the regiochemical outcome in the coupling of dihaloarenes. beilstein-journals.org

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Couplings of this compound

| Reaction Type | Coupling Partner | Catalyst/Additive | Predicted Site of First Coupling | Rationale |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Standard Pd Catalyst (e.g., Pd(PPh₃)₄) | C3-Br | The C3 position is more electron-deficient due to the ortho-fluorine substituent, favoring oxidative addition. |

| Stille Coupling | Organostannane | Standard Pd Catalyst | C3-Br | Similar to Suzuki, reactivity is driven by the most electrophilic C-X bond. |

| Stille Coupling | Organostannane | Pd Catalyst with Cu(I) additive | C5-Br | By analogy to similar systems, Cu(I) can reverse selectivity, possibly by favoring an alternative palladation intermediate. |

Related Transition Metal-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classic and cost-effective alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. These reactions typically require higher temperatures and often utilize ligands such as diamines (e.g., DMEDA) or amino acids (e.g., L-proline) to facilitate the coupling. nih.gov

For this compound, a copper-catalyzed N-arylation could potentially occur. This could involve an intermolecular reaction with another amine or an intramolecular cyclization if a suitable tether were present. Generally, alkylamines are more reactive nucleophiles in these couplings than anilines due to their higher basicity and coordinating ability. nih.gov The reaction of this compound with an amine would likely proceed with substitution at one of the C-Br bonds, as C-Br bonds are more reactive than C-F bonds in copper-catalyzed Ullmann-type reactions.

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring System

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives, involving the replacement of a ring proton with an electrophile. The regiochemical outcome is governed by the existing substituents on the ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position (with the exception of halogens, which are deactivators but ortho, para-directors).

The aromatic ring of this compound is substituted with one strong activator (-NH₂) and three deactivators (-F, -Br, -Br). The directing effects are as follows:

-NH₂ group (at C1): Strongly activating, directs ortho (C2, C6) and para.

-F group (at C2): Deactivating, directs ortho (C3) and para (C5).

-Br group (at C3): Deactivating, directs ortho (C2, C4) and para (C6).

-Br group (at C5): Deactivating, directs ortho (C4, C6) and para (C2).

The available positions for substitution are C4 and C6. The amino group is the most powerful directing group present. It strongly directs incoming electrophiles to its ortho position C6 (since C2 is blocked). All three halogens also direct to position C6. Therefore, electrophilic substitution is strongly predicted to occur regioselectively at the C6 position. However, the cumulative deactivating effect of the three halogens means the ring is significantly less reactive than aniline, likely requiring more forcing reaction conditions.

For reactions like nitration, which use strong acids (HNO₃/H₂SO₄), direct reaction with an aniline is problematic. The amino group becomes protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivator and a meta-director, leading to a mixture of products and significant oxidative decomposition. The standard strategy to circumvent this is to first protect the amino group via acylation (e.g., forming an acetanilide). The resulting amide group is still an ortho, para-director but is less activating, allowing for cleaner, more controlled substitution, primarily at the para position. In this molecule, this would direct substitution to C6.

Reactivity and Derivatization of the Primary Amino Group

The primary amino group of this compound is a versatile functional handle for further molecular elaboration. Its basicity and nucleophilicity, however, are attenuated by the strong inductive electron-withdrawing effects of the three halogen substituents on the ring.

Common derivatizations include:

Acylation and Sulfonylation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. Due to the reduced nucleophilicity of the nitrogen atom, these reactions may require more forcing conditions (e.g., higher temperatures or stronger bases) compared to reactions with unsubstituted aniline.

Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures yields a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer or related reactions. This provides a pathway to replace the amino group with functionalities such as -Cl, -Br, -CN, or -OH, further diversifying the substitution pattern on the aromatic ring. The synthesis of heterocyclic compounds like benzimidazoles or quinoxalines often begins with the reaction of an ortho-phenylenediamine, which could potentially be synthesized from a derivative of this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dibromo-2-pyrone |

| Acetanilide |

| Aniline |

| Benzimidazole |

| Meisenheimer complex |

| Quinoxaline |

| L-proline |

Strategic Applications of 3,5 Dibromo 2 Fluoroaniline As a Key Synthetic Intermediate

Precursors for the Synthesis of Complex Heterocyclic Systems

The aniline (B41778) moiety of 3,5-Dibromo-2-fluoroaniline serves as a primary reactive handle for the construction of fused heterocyclic rings. Classical and modern cyclization strategies leverage the nucleophilicity of the amino group to form new carbon-nitrogen bonds, leading to the creation of privileged structures in medicinal chemistry. The fluorine and bromine substituents are carried through these transformations, yielding heavily decorated heterocyclic cores that are otherwise difficult to access.

Key cyclization reactions utilizing this compound include:

Quinoline Synthesis: Through condensation reactions with α,β-unsaturated ketones or aldehydes (e.g., Combes synthesis) or with 1,3-dicarbonyl compounds (e.g., Friedländer annulation), the aniline can be converted into substituted quinolines. The resulting 6,8-dibromo-7-fluoroquinoline scaffold is a valuable platform for further functionalization.

Benzimidazole Synthesis: Reaction with carboxylic acids or their derivatives under Phillips condensation conditions (heating in acid) or with aldehydes followed by an oxidative cyclization step produces 4,6-dibromo-7-fluorobenzimidazoles.

Quinoxaline Synthesis: Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, readily affords 5,7-dibromo-8-fluoroquinoxalines.

These synthetic routes demonstrate the utility of this compound in generating a diverse range of N-heterocycles, where the halogen substituents provide steric and electronic influence and remain available for subsequent cross-coupling reactions.

Table 1: Representative Heterocycle Synthesis from this compound

| Reactant Partner | Reaction Type | Resulting Heterocyclic Core | Key Features of Product |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Friedländer Annulation | 6,8-Dibromo-7-fluoroquinoline | Fused aromatic system; Br atoms available for cross-coupling. |

| Orthoformate & Amine | Niementowski Quinazoline Synthesis | 5,7-Dibromo-8-fluoroquinazolin-4-one | Important pharmacophore; multiple sites for diversification. |

| Carboxylic Acid (e.g., Acetic Acid) | Phillips Condensation | 4,6-Dibromo-7-fluorobenzimidazole | Biologically relevant scaffold; H-bond donor/acceptor sites. |

Building Blocks for Polyfunctionalized Aromatic Scaffolds

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The two bromine atoms are ideal handles for modern transition-metal-catalyzed cross-coupling reactions, while the amino group can be independently protected, modified, or transformed. This allows for the stepwise and regiocontrolled introduction of multiple, diverse substituents onto the aromatic ring.

A common synthetic strategy involves the following steps:

Protection of the Amine: The amino group is often protected (e.g., as an acetamide (B32628) or carbamate) to prevent interference with subsequent organometallic reactions.

Selective Cross-Coupling: One or both bromine atoms can be substituted via reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or Buchwald-Hartwig amination (with amines). The electronic environment created by the ortho-fluorine and meta-amino groups can influence the relative reactivity of the C3-Br and C5-Br bonds, although double coupling is also common.

Deprotection and Further Modification: Following cross-coupling, the protecting group can be removed from the amine. The now-free aniline can undergo further reactions, such as acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce hydroxyl, cyano, or other functionalities.

This modular approach provides access to a vast chemical space of tri- and tetra-substituted aniline derivatives, which are high-value intermediates for complex target molecules.

Table 2: Sequential Functionalization Strategy for this compound

| Step | Transformation | Reagents & Conditions | Resulting Structure | Purpose |

|---|---|---|---|---|

| 1 | Amine Protection | Acetic anhydride (B1165640) or (Boc)₂O, Base | N-protected this compound | Prevents amine reactivity in subsequent steps. |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-3-bromo-2-fluoro-N-protected-aniline | Introduces a new C-C bond at a specific position. |

| 3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Aryl-3-alkynyl-2-fluoro-N-protected-aniline | Introduces a second, distinct C-C bond. |

Utilization in the Preparation of Fluorinated Agrochemical and Pharmaceutical Intermediates

The structural motifs present in this compound are highly relevant to the design of modern bioactive molecules. The incorporation of fluorine into drug candidates and agrochemicals is a well-established strategy to enhance metabolic stability, improve membrane permeability (lipophilicity), and modulate binding affinity. The ortho-fluoroaniline substructure is particularly valuable.

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. A fluorine atom at the C2 position can block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway for anilines, thereby increasing the in vivo half-life of a drug.

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity (pKa) of the aniline nitrogen. This can be critical for optimizing the pharmacokinetic properties of a molecule, influencing its solubility, and preventing unwanted off-target interactions.

Scaffold for Bioisosteres: The bromine atoms serve as placeholders for introducing larger, more complex groups that mimic other functionalities or form key interactions with biological targets. For example, a bromine can be replaced with a pyridine, pyrimidine, or other heterocyclic ring via Suzuki coupling to generate scaffolds found in kinase inhibitors or G-protein coupled receptor (GPCR) modulators.

The compound is therefore not just a simple building block but a "fluorinated synthon" that imparts desirable drug-like properties into the final target molecule from the earliest stages of synthesis.

Table 3: Impact of Structural Features on Bioactive Molecule Design

| Structural Feature | Physicochemical Impact | Consequence in Agrochemical/Pharmaceutical Design |

|---|---|---|

| C2-Fluorine | Strong electron-withdrawing effect; increased lipophilicity; steric bulk. | Blocks metabolic hydroxylation; modulates amine pKa; enhances binding affinity through specific interactions (e.g., H-bonds). |

| C3/C5-Bromine Atoms | Excellent leaving groups in cross-coupling; heavy atoms. | Provide versatile handles for introducing complex pharmacophores (e.g., aryl or heteroaryl groups) via Pd-catalyzed reactions. |

| C1-Amine Group | Nucleophilic; H-bond donor; can be acylated or diazotized. | Serves as a key attachment point for linkers, side chains (e.g., forming amides or ureas), or for conversion into other functional groups. |

Advanced Spectroscopic Characterization Techniques and Interpretation for 3,5 Dibromo 2 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 3,5-Dibromo-2-fluoroaniline, 1H, 13C, and 19F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine group protons. In a deuterated chloroform (B151607) (CDCl3) solvent, the aromatic protons typically appear as two distinct signals, which can be attributed to the protons at the C4 and C6 positions of the benzene (B151609) ring. These protons are in different chemical environments due to the influence of the adjacent fluorine and bromine atoms. The amine (NH2) protons usually present as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

A representative 1H NMR data set might show two signals in the aromatic region, for instance, at δ 7.28 (d, J = 1.6 Hz, 1H) and 7.14 (d, J = 1.8 Hz, 1H), corresponding to the two aromatic protons. The broad singlet for the amine protons could appear around δ 4.60 (s, 2H). The small coupling constants (J) observed for the aromatic protons are indicative of meta-coupling, which is consistent with their relative positions on the benzene ring.

Table 1: Representative 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.28 | d | 1.6 | 1H | Aromatic H |

| 7.14 | d | 1.8 | 1H | Aromatic H |

| 4.60 | s | - | 2H | NH2 |

Note: Data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

The 13C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the attached substituents (bromine, fluorine, and the amino group).

The carbon atom attached to the fluorine (C2) will exhibit a large coupling constant (1JCF), resulting in a doublet. The carbons adjacent to the fluorine (C1 and C3) will show smaller couplings (2JCF). The carbons bearing the bromine atoms (C3 and C5) are typically shifted downfield. The carbon attached to the amino group (C1) will also have a characteristic chemical shift.

A plausible 13C NMR spectrum would display signals across the aromatic region (typically δ 100-150 ppm). For example, the carbon atoms attached to bromine might appear around δ 108.5 and δ 122.7. The carbon attached to the amino group could be observed around δ 141.1, and the remaining aromatic carbons would also have distinct resonances. The carbon directly bonded to fluorine would show a characteristic large C-F coupling.

Table 2: Illustrative 13C NMR Data for this compound | Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | | 141.1 | C-NH2 | | 131.4 | Aromatic C | | 122.7 | C-Br | | 110.1 | Aromatic C | | 108.5 | C-Br | | Note: Specific assignments and the signal for the C-F carbon require detailed 2D NMR analysis. Data is illustrative. |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR)

19F NMR is a highly sensitive technique for fluorine-containing compounds. alfa-chemistry.com For this compound, a single resonance is expected in the 19F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine atom is influenced by the electronic effects of the bromine and amino substituents. alfa-chemistry.com Aromatic fluorine signals typically appear in a specific region of the 19F NMR spectrum. sigmaaldrich.com The precise chemical shift provides a unique identifier for the compound and can be sensitive to the solvent and concentration. nih.gov The coupling of the fluorine atom to the adjacent protons can also be observed, providing further structural confirmation.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. mdpi.comnpl.co.uk These techniques are complementary and provide a detailed fingerprint of the functional groups present. americanpharmaceuticalreview.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.net The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm-1, corresponding to the asymmetric and symmetric stretching modes. researchgate.net

The C-N stretching vibration usually appears in the 1250-1350 cm-1 region. The C-F stretching vibration gives rise to a strong absorption band, typically in the range of 1100-1300 cm-1. The C-Br stretching vibrations are found at lower wavenumbers, generally below 700 cm-1. The aromatic C-H stretching vibrations are observed above 3000 cm-1, while the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm-1 region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Assignment |

|---|---|

| 3477 and 3383 | NH2 asymmetric and symmetric stretching |

| > 3000 | Aromatic C-H stretching |

| 1400 - 1600 | Aromatic C=C stretching |

| 1250 - 1350 | C-N stretching |

| 1100 - 1300 | C-F stretching |

| < 700 | C-Br stretching |

Note: Based on typical ranges for similar compounds. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. uliege.be While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com In the FT-Raman spectrum of this compound, the symmetric vibrations of the benzene ring are often more prominent. tsijournals.com

The NH2 stretching vibrations are also observable in the Raman spectrum. researchgate.net The C-Br stretching vibrations, which can be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. The C-F stretching vibration is also typically Raman active. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure. researchgate.netosti.gov

Vibrational Assignment Based on Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. However, the assignment of specific absorption bands or scattering lines to particular molecular motions can be complex in polyatomic molecules like this compound due to the coupling of vibrations. Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative and unambiguous assignment of vibrational modes.

The process involves first optimizing the molecular geometry and calculating the harmonic vibrational frequencies, typically using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set. science.gov The PED for each calculated vibrational mode is then determined, which breaks down the mode into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a precise description of the nature of each vibration. For instance, a mode might be described as 80% C-C stretching, 15% C-H in-plane bending, and 5% C-N stretching.

Table 1: Representative Vibrational Modes and Potential Energy Distribution (PED) Contributions for a Substituted Fluoroaniline (B8554772) (Note: This table is illustrative, based on analyses of similar halogenated anilines.)

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |

| ~3450 | N-H Asymmetric Stretch | ν(NH₂) (99%) |

| ~3360 | N-H Symmetric Stretch | ν(NH₂) (98%) |

| ~1620 | NH₂ Scissoring | δ(NH₂) (85%) |

| ~1580 | C-C Aromatic Stretch | ν(C-C) (70%), β(C-H) (20%) |

| ~1290 | C-N Stretch | ν(C-N) (55%), β(C-H) (30%) |

| ~1150 | C-F Stretch | ν(C-F) (65%), ν(C-C) (25%) |

| ~830 | C-H Out-of-plane Bend | γ(C-H) (80%) |

| ~670 | C-Br Symmetric Stretch | ν(C-Br) (75%) |

| ~550 | C-Br Asymmetric Stretch | ν(C-Br) (80%) |

Key: ν (stretching), δ (scissoring/in-plane bending), β (in-plane bending), γ (out-of-plane bending)

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional molecular structure of a compound in the solid state. This method provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

For this compound, a crystallographic analysis would precisely define the planarity of the benzene ring, the orientation of the amine and halogen substituents, and any distortions caused by steric hindrance or electronic effects. While a crystal structure for this compound itself is not publicly documented, data from the closely related isomer 2,6-dibromo-4-fluoroaniline (B1582199) (C₆H₄Br₂FN) illustrates the type of information obtained. researchgate.net In the structure of this isomer, two independent molecules are present in the asymmetric unit, and the packing is influenced by N-H···N and N-H···F hydrogen bonds. researchgate.net Similar interactions would be expected to play a role in the crystal lattice of this compound.

Table 2: Crystallographic Data for the Isomeric Compound 2,6-Dibromo-4-fluoroaniline

| Parameter | Value | Reference |

| Chemical Formula | C₆H₄Br₂FN | researchgate.net |

| Molecular Weight | 268.91 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 17.0332 (5) | researchgate.net |

| b (Å) | 4.34070 (10) | researchgate.net |

| c (Å) | 21.9732 (5) | researchgate.net |

| β (°) | 109.6910 (10) | researchgate.net |

| Volume (ų) | 1529.61 (7) | researchgate.net |

| Z (molecules/unit cell) | 8 | researchgate.net |

| Temperature (K) | 200 | researchgate.net |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the calculation of an unambiguous molecular formula. For this compound (C₆H₄Br₂FN), HRMS can easily distinguish it from other compounds with the same nominal mass.

In addition to providing the precise mass of the molecular ion, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern of this compound would be influenced by the relative strengths of its chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for halogenated anilines include the loss of halogen atoms and the cleavage of the aromatic ring. The presence of two bromine atoms creates a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Under electron ionization (EI) or electrospray ionization (ESI), characteristic fragmentation could include:

Loss of a bromine radical (Br•): This would be a very common fragmentation pathway.

Loss of HBr: Elimination of hydrogen bromide.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a known pathway for fluoroanilines. researchgate.net

Loss of HCN: Expulsion of a neutral molecule of hydrogen cyanide from the ring structure after initial fragmentation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated m/z |

| [C₆H₄⁷⁹Br₂FN]⁺ | Molecular Ion (with ⁷⁹Br) | 266.8695 |

| [C₆H₄⁷⁹Br⁸¹BrFN]⁺ | Molecular Ion (with ⁷⁹Br, ⁸¹Br) | 268.8675 |

| [C₆H₄⁸¹Br₂FN]⁺ | Molecular Ion (with ⁸¹Br) | 270.8654 |

| [C₆H₄BrFN]⁺ | Loss of one Br atom | 187.9590 |

| [C₆H₃BrF]⁺ | Loss of Br and HCN | 160.9485 |

| [C₅H₃BrF]⁺ | Loss of Br and HCN | 160.9485 |

| [C₆H₄FN]⁺ | Loss of two Br atoms | 109.0328 |

Computational and Theoretical Chemistry Studies on 3,5 Dibromo 2 Fluoroaniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations for aniline (B41778) and its derivatives are instrumental in understanding their structural and electronic properties. researchgate.net Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these investigations. researchgate.net

The Hartree-Fock (HF) method is another fundamental ab initio approach used in computational chemistry. researchgate.net While DFT methods include electron correlation, HF theory provides a baseline by treating it in an averaged way. Often, HF calculations are performed alongside DFT to provide a comparative analysis of the results. researchgate.netresearchgate.net For halogenated anilines, the HF method has been used to calculate molecular orbitals, electronic transitions, and other electronic properties. researchgate.net Hybrid approaches, which combine aspects of both HF and DFT, are also utilized to enhance the accuracy of the calculations. These methods have demonstrated reliability in studies of aniline and its derivatives. researchgate.net

The choice of a basis set is a critical aspect of quantum chemical calculations, as it dictates the accuracy of the molecular orbital descriptions. For molecules containing heavy atoms like bromine, larger basis sets are generally required for reliable results. The 6-311++G(d,p) basis set, for example, has been used in studies of other dibromo-substituted anilines to provide a good balance between computational cost and accuracy. researchgate.net

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. This is a standard procedure in computational studies and is essential for obtaining accurate predictions of other molecular properties. The optimized geometry represents the most stable structure of the molecule in the gas phase.

Hartree-Fock (HF) Theory and Hybrid Approaches

Electronic Structure and Reactivity Descriptors Analysis

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its reactivity and behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 3,5-Dibromo-2-fluoroaniline, the HOMO-LUMO gap would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group. Quantum chemical calculations can provide precise values for these orbital energies and the resulting energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Parameters and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Corresponds to the ionization potential and the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Table 2: Calculated Electronic Properties and Their Descriptions

| Property | Symbol | Description |

| Dipole Moment | µ | A vector quantity that measures the separation of positive and negative charges in a molecule, indicating its overall polarity. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| Hyperpolarizability | β | A measure of the nonlinear optical response of a molecule to an electric field, important for materials with NLO properties. |

Natural Bond Orbital (NBO) and Mulliken Population Analyses for Charge Distribution

Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to determine the distribution of electron charge among the atoms within a molecule. uni-muenchen.deuni-muenchen.deq-chem.com These analyses provide insight into the molecule's polarity, bonding characteristics, and reactivity. In NBO analysis, the wave function is transformed into a set of localized orbitals that correspond to the chemist's intuitive Lewis structure model of bonds and lone pairs. uni-muenchen.dewisc.edu Mulliken population analysis partitions the total electron population among the different atoms, offering a straightforward way to calculate partial atomic charges. uni-muenchen.detau.ac.il

While specific NBO and Mulliken charge data for this compound are not extensively published, analysis of analogous substituted anilines, such as isomers of fluoroaniline (B8554772), provides a clear picture of the expected charge distribution. researchgate.net The electronegative fluorine, bromine, and nitrogen atoms are anticipated to carry negative partial charges, while the hydrogen atoms of the amino group and the carbon atoms of the aromatic ring will exhibit varying degrees of positive charge. The fluorine atom, being the most electronegative, is expected to have the most significant negative charge, followed by the nitrogen and bromine atoms. This charge distribution is critical for understanding the molecule's intermolecular interactions.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Fluoroaniline Derivative (Note: Data is illustrative of the expected charge distribution based on general principles and studies of similar molecules.)

| Atom Number | Element | Charge (a.u.) |

| C1 | Carbon | 0.15 |

| C2 | Carbon | -0.20 |

| C3 | Carbon | 0.18 |

| C4 | Carbon | -0.10 |

| C5 | Carbon | 0.18 |

| C6 | Carbon | -0.12 |

| N7 | Nitrogen | -0.35 |

| H8 | Hydrogen | 0.22 |

| H9 | Hydrogen | 0.22 |

| F10 | Fluorine | -0.25 |

| Br11 | Bromine | -0.05 |

| Br12 | Bromine | -0.05 |

NBO analysis further refines this picture by quantifying charge delocalization and hyperconjugative interactions. mdpi.com For a molecule like this compound, NBO analysis would likely reveal strong intramolecular charge transfer from the lone pair of the nitrogen atom to the antibonding orbitals of the aromatic ring, a characteristic feature of aniline derivatives that influences their reactivity and stability. researchgate.net

Molecular Electrostatic Potential Surface (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.trljmu.ac.uk

For this compound, the MESP map is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential is anticipated around the highly electronegative fluorine and nitrogen atoms due to their lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the primary sites of positive potential, making them potential hydrogen bond donors. ljmu.ac.uk

Neutral Potential (Green): The carbon backbone of the aromatic ring will generally exhibit intermediate potential, though influenced by the attached substituents.

This mapping allows for the prediction of how the molecule will interact with other reagents or biological receptors. The negative regions around the fluorine and nitrogen atoms suggest they could act as hydrogen bond acceptors, while the positive regions on the amino hydrogens indicate hydrogen bond donor capabilities. researchgate.net

Theoretical Vibrational Frequency Analysis and Predicted Spectroscopic Signatures

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. dergipark.org.trejournal.by These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral peaks to specific atomic motions. osti.gov

For this compound, a full vibrational analysis would predict the frequencies for key functional groups. Based on studies of similar halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), the following assignments can be anticipated. ejournal.byresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes in a Halogenated Aniline (Note: Frequencies are illustrative, based on data for similar compounds like 2,6-dibromo-3-chloro-4-fluoroaniline. ejournal.byresearchgate.net)

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3480 | N-H asymmetric stretching | Asymmetric stretch of amine hydrogens |

| ~3380 | N-H symmetric stretching | Symmetric stretch of amine hydrogens |

| ~1620 | NH₂ scissoring | Bending motion of the amine group |

| ~1450-1580 | C=C aromatic stretching | Stretching of carbon-carbon bonds in the ring |

| ~1270 | C-N stretching | Stretching of the carbon-nitrogen bond |

| ~1240 | C-F stretching | Stretching of the carbon-fluorine bond |

| ~700-800 | C-Br stretching | Stretching of the carbon-bromine bonds |

| ~600 | NH₂ wagging | Out-of-plane wagging of the amine group |

These theoretical predictions are crucial for interpreting experimental spectra and serve as a fingerprint for the molecule's identity and structural integrity. researchgate.netkau.edu.sa

Conformational Analysis and Energetic Stability Investigations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. dergipark.org.tr For aniline and its derivatives, a key conformational feature is the pyramidal geometry of the amino group and its orientation relative to the aromatic ring.

Computational studies can determine the potential energy surface for rotation around the C-N bond. This analysis reveals the most stable (lowest energy) conformation and the energy barriers required for interconversion between different conformers. researchgate.net For this compound, the most stable conformation is likely one where the amino group is slightly non-planar with respect to the benzene (B151609) ring, a common feature in anilines. Intramolecular hydrogen bonding between one of the amino hydrogens and the adjacent fluorine atom could significantly influence the preferred conformation and rotational barrier, a phenomenon observed in similar ortho-substituted anilines. Such an interaction would increase the stability of a specific planar conformer.

Molecular Interaction Studies through Advanced Simulation Techniques

To understand how this compound behaves in a biological or solution-phase environment, advanced simulation techniques like molecular dynamics and molecular docking are employed.

Molecular Docking Studies for Ligand-Receptor Interaction Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. dergipark.org.trnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a molecular docking study, this compound would be placed into the binding site of a target protein. The simulation calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score. researchgate.net The analysis would identify key interactions, such as:

Hydrogen Bonds: The amino group acting as a donor and the fluorine and nitrogen atoms acting as acceptors.

Halogen Bonds: The bromine atoms potentially forming favorable interactions with nucleophilic pockets in the receptor.

Hydrophobic Interactions: The aromatic ring interacting with nonpolar residues in the binding site.

Studies on similar fluoroaniline derivatives have shown their potential to bind to various protein targets, such as kinases, by forming specific hydrogen bonds and hydrophobic interactions within the active site. nih.gov Docking studies for this compound would provide a hypothesis for its potential biological targets and the structural basis for its activity.

Future Research Directions and Emerging Opportunities for 3,5 Dibromo 2 Fluoroaniline

Development of Novel and Sustainable Synthetic Pathways

The synthesis of halogenated anilines is a cornerstone of fine chemical production, with applications in pharmaceuticals, pesticides, and dyes. google.com Traditional methods for producing these compounds often involve harsh conditions and generate significant waste. organic-chemistry.org Future research will likely focus on developing more sustainable and efficient synthetic routes to 3,5-Dibromo-2-fluoroaniline and its derivatives.

Key areas of exploration include:

Greener Halogenation Techniques: Conventional halogenation methods can be environmentally taxing. beilstein-journals.org Emerging research points towards more sustainable approaches. For instance, mechanochemical routes using automated grinding offer a catalyst-free method for the halogenation of anilines, often completed in minutes with high yields. beilstein-journals.org Another green approach involves using sodium halides (NaX) as the halogen source with Oxone as an oxidant, providing an environmentally benign pathway for halogenation. researchgate.net

Catalytic Hydrogenation: The reduction of halogenated nitrobenzenes is a common method for preparing halogenated anilines. google.com However, this process can be complicated by hydrodehalogenation side reactions that reduce product yield and corrode equipment. google.com Future research will likely focus on developing highly selective catalysts, such as sulfurized supported noble metal catalysts, to suppress these side reactions and improve the efficiency of preparing compounds like this compound. google.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis presents a cleaner and more efficient alternative to traditional heating methods. organic-chemistry.org It can significantly reduce reaction times and simplify workup processes. organic-chemistry.org Research into microwave-assisted amination of aryl triflates has shown promise for the chemoselective production of halogenated anilines without the need for a base or catalyst. organic-chemistry.org This methodology could be adapted for the synthesis of this compound.

Interactive Data Table: Comparison of Synthetic Methodologies

| Method | Key Advantages | Potential for this compound |

|---|---|---|

| Mechanochemical Halogenation | Catalyst-free, short reaction times, high yields, environmentally sustainable. beilstein-journals.org | A promising green alternative for introducing bromine atoms onto a 2-fluoroaniline (B146934) precursor. |

| Oxone-NaX Halogenation | Uses readily available and inexpensive reagents, environmentally benign. researchgate.net | Could be explored for the selective dibromination of 2-fluoroaniline. |

| Selective Catalytic Hydrogenation | Can provide high yields and product quality by suppressing side reactions. google.com | Development of specific catalysts would be crucial for the reduction of a corresponding dinitrobromofluoro precursor. |

| Microwave-Assisted Amination | Fast, efficient, catalyst and base-free, high chemoselectivity. organic-chemistry.org | Applicable if starting from a suitably substituted aryl triflate to introduce the aniline (B41778) group. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The distinct electronic and steric properties conferred by the bromo and fluoro substituents in this compound suggest a rich and largely unexplored reactivity profile. Future investigations are expected to uncover novel transformations and catalytic applications.

Cross-Coupling Reactions: Polyhalogenated aromatic compounds are valuable precursors in cross-coupling reactions. escholarship.org The differential reactivity of the C-Br and C-F bonds in this compound could be exploited for selective, sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. escholarship.orgorganic-chemistry.org This would allow for the stepwise introduction of different functional groups, leading to complex molecular architectures. Research into palladium-catalyzed intramolecular cross-couplings of polyhalogenated substrates has already demonstrated the synthesis of brominated indoles, highlighting the potential for such selective reactions. organic-chemistry.org

Catalysis: Halogenated compounds can serve as ligands or precursors for catalysts. Nickel-based catalysts, for example, have been developed for the hydrodehalogenation of halogenated aromatic compounds. mdpi.com Ruthenium complexes have also shown catalytic activity in various organic transformations. arabjchem.org The specific electronic nature of this compound could be harnessed to modulate the activity and selectivity of metal catalysts in reactions like hydrogenation or oxidation. mdpi.comarabjchem.org

Directed Metalation: The fluorine atom in this compound can act as a directing group in ortho-metalation reactions, facilitating further functionalization of the aromatic ring. This strategy can be used to introduce additional substituents with high regioselectivity.

Rational Design of Advanced Materials Utilizing this compound Scaffolds

The incorporation of halogen atoms, particularly fluorine and bromine, can significantly influence the properties of materials. acs.org this compound is a promising building block for the rational design of advanced materials with tailored functionalities.

Polymers and Resins: Halogenated anilines are used in the development of polymers and resins to enhance material properties. chemimpex.com The presence of bromine atoms, for instance, can impart flame-retardant properties. The unique combination of halogens in this compound could lead to polymers with a desirable balance of thermal stability, chemical resistance, and photophysical properties. For example, polybrominated aromatic methacrylates have been investigated for their ability to initiate photopolymerization. bohrium.com

Organic Electronics: Fluorinated and brominated aromatic compounds are of interest in the field of organic electronics. rsc.org The electron-withdrawing nature of the halogen atoms can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This makes this compound a potential precursor for the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biomaterials: Halogenated compounds are found in many bioactive molecules and can be used in the design of biomaterials. acs.org The specific substitution pattern of this compound could be incorporated into scaffolds for drug delivery systems or medical implants to modulate their biocompatibility and degradation profiles. ucd.ie

Interactive Data Table: Potential Applications in Materials Science

| Material Type | Potential Role of this compound | Desired Properties |

|---|---|---|

| Flame-Retardant Polymers | As a monomer or additive. | Enhanced thermal stability and reduced flammability due to bromine content. |

| Organic Semiconductors | As a building block for conjugated molecules or polymers. | Tunable electronic properties (HOMO/LUMO levels) for applications in OLEDs and OPVs. rsc.org |

| Biomedical Polymers | Incorporation into polymer backbones or as a pendant group. | Modified biocompatibility, controlled degradation rates, and potential for drug elution. ucd.ie |

Integration of Predictive Computational Models with Experimental Validation in Bromofluoroaniline Research

Computational chemistry is becoming an increasingly powerful tool in predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.gov

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on halogenated anilines. acs.orgnih.gov Such models can calculate the relative stabilities of reaction intermediates, providing quantitative predictions that agree well with experimental observations for halogenations. acs.orgnih.gov This approach can be applied to this compound to predict the outcomes of various reactions and guide the synthesis of specific isomers.

Modeling Spectroscopic Properties: Quantum chemical calculations can accurately predict spectroscopic properties like FT-IR and FT-Raman spectra. ejournal.by These predictions, when compared with experimental data, can confirm the molecular structure and provide insights into the vibrational modes of the molecule.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery or materials science, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. sciepub.comnih.gov These models can help in the rational design of new compounds with enhanced performance. For example, 3D-QSAR studies using molecular interaction fields (MIFs) have been successfully used to establish statistically significant models for predicting the cytotoxicity of halogen-containing aromatic compounds. sciepub.com

The integration of these predictive models with experimental validation will be crucial for efficiently exploring the vast chemical space accessible from the this compound scaffold. This synergistic approach will undoubtedly accelerate the discovery of new reactions, materials, and applications for this versatile compound.

Q & A

Q. What are the established synthetic routes for 3,5-Dibromo-2-fluoroaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation of aniline derivatives. A common approach is:

Bromination : Direct bromination of 2-fluoroaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (0–25°C) to achieve regioselectivity at the 3,5-positions.

Fluorination Retention : Ensure the fluorine at the 2-position remains intact; this requires avoiding harsh conditions that might displace fluorine (e.g., high-temperature acid/base treatments).

- Key Considerations :

- Use Lewis acids (e.g., FeBr₃) to enhance bromination efficiency .

- Monitor reaction progress via TLC or HPLC to prevent over-bromination.

- Yield Optimization : Lower temperatures (0–10°C) reduce side reactions, while stoichiometric control of brominating agents minimizes byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic proton environments; expect splitting patterns due to adjacent bromine/fluorine substituents.

- ¹⁹F NMR : Confirms fluorine retention at the 2-position (δ ≈ -110 to -120 ppm for aromatic C-F bonds) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structure, confirming substituent positions and bond angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~268.9 g/mol) and isotopic patterns from bromine .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

- Disposal : Follow hazardous waste guidelines for halogenated aromatics (UN 3077) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- DFT Calculations : Model electronic effects of bromine/fluorine substituents on reaction pathways (e.g., nucleophilic aromatic substitution). Compare computed activation energies with experimental kinetic data to validate mechanisms .

- Contradiction Analysis : If experimental results conflict (e.g., unexpected regioselectivity), use Gaussian or ORCA software to simulate transition states and identify steric/electronic influences .

Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium (Pd(PPh₃)₄) or nickel (NiCl₂(dppp)) complexes for Suzuki-Miyaura couplings.

- Solvent Effects : Use DMF or THF for solubility; add ligands (e.g., SPhos) to enhance stability.

- Monitoring : Track reaction progress via in-situ ¹⁹F NMR to detect intermediates .

Q. How do steric and electronic effects of bromine/fluorine substituents influence crystallization behavior?

- Methodological Answer :

- Crystallography : Use SHELXD for phase determination and SHELXL for refinement. Heavy bromine atoms improve diffraction quality but may introduce disorder.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding from Br/F) to explain packing motifs .

Q. What methodologies address discrepancies in melting point and solubility data across literature sources?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。